4-morpholino-9H-pyrimido[4,5-b]indole

Physicochemical profiling Drug-likeness Lead optimization

4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2, molecular formula C14H14N4O, MW 254.29 g/mol) is a member of the 9H-pyrimido[4,5-b]indole family—a privileged tricyclic scaffold extensively explored in medicinal chemistry for kinase inhibition. The compound features a morpholine substituent at the 4-position of the pyrimidine ring, a modification commonly employed to modulate aqueous solubility and pharmacokinetic properties.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 338966-36-2
Cat. No. B3128708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-9H-pyrimido[4,5-b]indole
CAS338966-36-2
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3
InChIInChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17)
InChIKeyQZRXSPQWRLSFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2): Structural and Procurement Baseline for a Privileged Kinase Scaffold


4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2, molecular formula C14H14N4O, MW 254.29 g/mol) is a member of the 9H-pyrimido[4,5-b]indole family—a privileged tricyclic scaffold extensively explored in medicinal chemistry for kinase inhibition [1]. The compound features a morpholine substituent at the 4-position of the pyrimidine ring, a modification commonly employed to modulate aqueous solubility and pharmacokinetic properties . The 9H-pyrimido[4,5-b]indole core has been validated across multiple therapeutic target classes, including glycogen synthase kinase-3β (GSK-3β), rearranged during transfection (RET) kinase, tropomyosin receptor kinase (TRK), checkpoint kinase 1 (CHK1), casein kinase 2 (CK2), and receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFRβ [2][3][4].

Why 4-Morpholino-9H-pyrimido[4,5-b]indole Cannot Be Simply Swapped with Other Pyrimidoindole Analogs


The 4-position substituent on the 9H-pyrimido[4,5-b]indole scaffold is a critical determinant of both physicochemical and biological behavior. Replacing the morpholine with a chloro leaving group (as in 4-chloro-9H-pyrimido[4,5-b]indole, CAS 5719-08-4) fundamentally alters synthetic utility—the chloro analog serves as an electrophilic intermediate for nucleophilic displacement, whereas the morpholino analog is a terminal functionalization product [1]. Substitution with a phenyl group (2-phenyl-9H-pyrimido[4,5-b]indole) eliminates the H-bond acceptor capacity and impacts solubility, LogP, and target engagement [2]. The 4-amino derivatives (e.g., N-phenyl-9H-pyrimido[4,5-b]indol-4-amine) introduce a different H-bond donor/acceptor profile. These structural distinctions translate to non-interchangeable biological profiles: SAR studies on the pyrimido[4,5-b]indole scaffold have demonstrated that modifications at the 4-position directly influence kinase selectivity, antiproliferative potency, and metabolic stability [3][4].

Quantitative Differentiation Evidence for 4-Morpholino-9H-pyrimido[4,5-b]indole Versus Its Closest Analogs


Physicochemical Property Differentiation: Morpholino vs. Chloro vs. Phenyl at the 4-Position

4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2) possesses a calculated LogP of 1.95 and a topological polar surface area (TPSA) of 54.04 Ų, with 4 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond . In contrast, the direct synthetic precursor 4-chloro-9H-pyrimido[4,5-b]indole (CAS 5719-08-4, MW 203.63, C10H6ClN3) lacks the oxygen-containing morpholine ring, resulting in a lower TPSA, fewer H-bond acceptors, and a higher LogP . The 2-phenyl analog (C16H11N3, MW ~245.28) also lacks H-bond acceptor oxygen atoms. The morpholino analog's intermediate LogP (near 2) and moderate TPSA place it within favorable drug-like chemical space, whereas the chloro analog is primarily an electrophilic intermediate unsuitable for direct biological screening .

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Intermediate Utility: Morpholino as a Terminal Functional Group vs. Chloro as a Leaving Group

The 4-chloro-9H-pyrimido[4,5-b]indole (CAS 5719-08-4) is widely used as a key intermediate for nucleophilic aromatic substitution with amines to generate diverse 4-amino derivatives, as demonstrated in the synthesis of microtubule depolymerizing agents and kinase inhibitor libraries [1]. 4-Morpholino-9H-pyrimido[4,5-b]indole represents the product of such a displacement reaction using morpholine as the nucleophile. Unlike the chloro intermediate, which requires an additional synthetic step for derivatization, the morpholino analog is a 'ready-to-screen' compound that can directly enter biological assays . This distinction is critical for procurement: the chloro analog is purchased for synthetic elaboration; the morpholino analog is purchased for immediate biological evaluation or as a reference standard for SAR campaigns.

Synthetic chemistry Library synthesis Medicinal chemistry

Class-Level GSK-3β Inhibitory Potential: Benchmarking Against Optimized 7-Chloro Pyrimidoindoles

While no direct IC50 data for 4-morpholino-9H-pyrimido[4,5-b]indole against GSK-3β has been reported in primary literature, closely related 7-chloro-9H-pyrimido[4,5-b]indole derivatives with modifications at the 4-position have demonstrated potent GSK-3β inhibition. The optimized compound 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile (24) displayed an IC50 of 130 nM against GSK-3β [1]. Further enantiopure optimizations yielded (R)-28 with IC50 = 360 nM and (R)-2 with IC50 = 480 nM, both with improved metabolic stability [2]. These data establish the pyrimido[4,5-b]indole scaffold's capacity for nanomolar GSK-3β engagement and indicate that 4-position substitution is a key driver of potency. 4-Morpholino-9H-pyrimido[4,5-b]indole, bearing a morpholine at this critical position, is structurally positioned to serve as a reference compound or starting point for GSK-3β-focused SAR exploration.

GSK-3β inhibition Neurodegeneration Kinase selectivity

Class-Level RET/TRK Dual Inhibition: Scaffold Validation for Oncology Applications

A 2024 study by Acharya et al. identified 9H-pyrimido[4,5-b]indole derivatives as selective dual RET/TRKA inhibitors, with several analogs exhibiting IC50 values in the 0.27–0.37 μM range against RET kinase [1]. This dual inhibition profile is strategically important because selective RET inhibitors (e.g., pralsetinib, selpercatinib) face resistance through emergence of NTRK fusions; a dual RET/TRK inhibitor can potentially address both primary and resistance-driven oncogenic signaling [1]. The study established that the pyrimido[4,5-b]indole scaffold is compatible with potent RET engagement and that substitution at the 4-position modulates potency. While 4-morpholino-9H-pyrimido[4,5-b]indole itself was not among the compounds tested, its structural similarity to the active series positions it as a candidate for RET/TRK profiling or as a morpholine-containing comparator for SAR expansion.

RET kinase TRK kinase Oncology Dual inhibition

Commercial Availability and Purity: Procurement-Ready vs. Custom Synthesis Requirement

4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2) is available from commercial vendors at 98% purity, with storage at 2–8°C in sealed dry conditions . In contrast, many closely related 4-substituted pyrimido[4,5-b]indoles (e.g., specific 4-arylamino derivatives used in microtubule depolymerization studies) require custom synthesis and are not stocked by major suppliers [1]. The compound's availability as an off-the-shelf item with defined purity specifications reduces procurement lead time from weeks (for custom synthesis) to days, enabling rapid initiation of biological screening campaigns. The 98% purity specification is adequate for both biochemical assays and cell-based screening without additional purification.

Chemical procurement Compound sourcing Purity specification

Broad-Spectrum Kinase Profiling Potential: Differentiating from Target-Specific Pyrimidoindoles

Multiple independent studies have demonstrated that the pyrimido[4,5-b]indole scaffold engages diverse kinase targets beyond single-target chemotypes. A comprehensive dissertation by Fischer (2020) synthesized 83 pyrimido[4,5-b]indole derivatives and evaluated them against a panel of receptor tyrosine kinases including EGFR, VEGFR-2, IGF-1R, and PDGFRβ, identifying inhibitors with activity across multiple RTKs [1]. Separately, Loidreau et al. (2020) profiled 9H-pyrimido[4,5-b]indol-4-amine derivatives against CDK5/p25, CK1δ/ε, GSK-3β, and DYRK1A, identifying compounds with sub-micromolar IC50 values against CK1δ/ε and DYRK1A [2]. This multi-target engagement profile, driven by the conserved ATP-mimetic scaffold, suggests that 4-morpholino-9H-pyrimido[4,5-b]indole may exhibit polypharmacology—an attribute that differentiates it from highly selective single-kinase chemotypes that require extensive optimization to achieve target selectivity.

Kinase profiling Polypharmacology RTK inhibition

Recommended Research and Procurement Application Scenarios for 4-Morpholino-9H-pyrimido[4,5-b]indole


GSK-3β Lead Optimization SAR: Morpholine as a 4-Position Pharmacophore Probe

Based on the established nanomolar GSK-3β inhibitory activity of 7-chloro-4-amino pyrimido[4,5-b]indoles (IC50 range 130–480 nM) [1], 4-morpholino-9H-pyrimido[4,5-b]indole can serve as a 4-position comparator in SAR campaigns exploring the impact of replacing an amine substituent (H-bond donor) with a morpholine (H-bond acceptor only). Its balanced LogP (1.95) and TPSA (54.04 Ų) provide a differentiated physicochemical profile that may improve solubility and metabolic stability relative to more lipophilic 4-arylamino analogs .

Kinase Selectivity Panel Screening: Polypharmacology Profiling of the Pyrimidoindole Scaffold

Given the demonstrated engagement of pyrimido[4,5-b]indole derivatives across RTKs (EGFR, VEGFR-2, PDGFRβ), CMGC kinases (GSK-3β, CDK5, DYRK1A), and CK1 family kinases [2][3], 4-morpholino-9H-pyrimido[4,5-b]indole is well-suited for broad-panel kinase selectivity screening. Its off-the-shelf commercial availability at 98% purity enables immediate submission to contract research organizations or in-house profiling facilities without synthetic lead time, accelerating kinome-wide selectivity assessment.

RET/TRK Dual Inhibition Oncology Research

The recent validation of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors with sub-micromolar potency (IC50 0.27–0.37 μM) [4] supports the use of 4-morpholino-9H-pyrimido[4,5-b]indole in RET-driven cancer models. Its morpholine substituent may confer differentiated pharmacokinetic properties relative to the published analogs, making it a candidate for in vitro profiling in RET-fusion or RET-mutant cell lines (e.g., thyroid, lung, breast cancer) to establish baseline activity prior to medicinal chemistry optimization.

Chemical Biology Tool Compound for Pyrimidoindole Scaffold Reference

As a readily available, structurally well-defined representative of the 4-substituted pyrimido[4,5-b]indole class, this compound can serve as a reference standard in chemical biology studies. It can be used as a negative control compound in assays where 4-amino-substituted analogs are the active species, enabling discrimination between 4-amino-specific pharmacology and scaffold-driven effects. Its computed drug-like properties (LogP 1.95, TPSA 54.04, MW 254.29) also make it suitable as a fragment-like starting point for structure-based drug design.

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